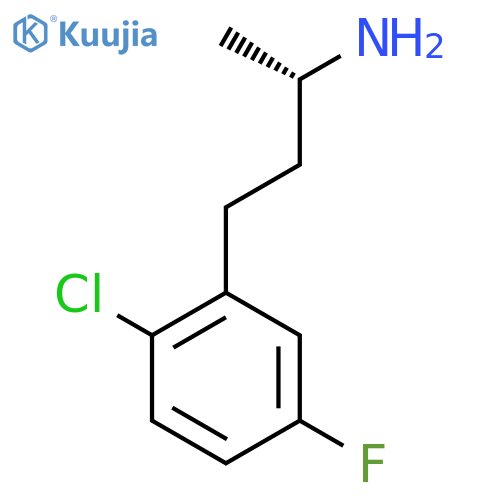

Cas no 1344573-64-3 ((2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine)

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine

- 1344573-64-3

- EN300-1964207

-

- インチ: 1S/C10H13ClFN/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h4-7H,2-3,13H2,1H3/t7-/m0/s1

- InChIKey: VAVYXXDTSDEULT-ZETCQYMHSA-N

- ほほえんだ: ClC1C=CC(=CC=1CC[C@H](C)N)F

計算された属性

- せいみつぶんしりょう: 201.0720553g/mol

- どういたいしつりょう: 201.0720553g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964207-5g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-0.05g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-1.0g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-1964207-1g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-0.5g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-2.5g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-10.0g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-1964207-0.25g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1964207-5.0g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 5g |

$5345.0 | 2023-06-03 | ||

| Enamine | EN300-1964207-10g |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine |

1344573-64-3 | 10g |

$4236.0 | 2023-09-17 |

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amineに関する追加情報

Professional Introduction to (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine (CAS No. 1344573-64-3)

(2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine, with the CAS number 1344573-64-3, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents on the aromatic ring, combined with the amine functional group at the terminal position, makes it a versatile building block for various pharmacophores.

The stereochemistry of this compound, specifically the (2S) configuration at the chiral center, is crucial for its biological activity. Chiral drugs often exhibit different pharmacological profiles depending on their stereoisomers, making the precise control of stereochemistry essential for therapeutic efficacy. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure forms of such compounds, which is critical for clinical applications.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluoro group in 1344573-64-3 contributes to these desirable properties, making it a valuable scaffold for medicinal chemists. For instance, studies have shown that fluorine substitution can modulate the electronic properties of aromatic rings, thereby influencing their interactions with enzymes and receptors.

The chloro substituent also plays a pivotal role in the pharmacological behavior of this compound. Chlorine atoms are known to increase lipophilicity and can participate in hydrogen bonding interactions, further enhancing the compound's binding capabilities. This dual substitution pattern has been explored in various drug candidates targeting neurological disorders, where precise modulation of bioactivity is paramount.

Current research in this area focuses on developing novel derivatives of (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine with improved pharmacokinetic profiles. By leveraging computational chemistry techniques such as molecular docking and quantum mechanical calculations, scientists are able to predict and optimize the interactions between this compound and its biological targets. These computational methods have significantly accelerated the drug discovery process, allowing for rapid screening of large libraries of analogs.

One particularly promising application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The unique structural features of (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine make it an attractive candidate for designing potent and selective kinase inhibitors. Preliminary studies have demonstrated its ability to bind tightly to specific kinase domains, leading to inhibition of downstream signaling cascades.

Another area of interest is the use of this compound as a precursor for more complex molecules via functional group transformations. The amine group can be readily modified through reductive amination, alkylation, or acylation reactions, allowing for the introduction of additional pharmacophoric elements. This flexibility makes it a valuable intermediate in multi-step synthetic routes toward novel drug candidates.

The synthesis of (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine also highlights the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop environmentally friendly synthetic protocols that minimize waste and reduce energy consumption. These sustainable approaches not only align with regulatory requirements but also contribute to cost-effective production processes.

In conclusion, (2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine (CAS No. 1344573-64-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its stereochemistry, substituent pattern, and synthetic versatility make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

1344573-64-3 ((2S)-4-(2-chloro-5-fluorophenyl)butan-2-amine) 関連製品

- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)

- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)

- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 845879-11-0(4-Amino-2-benzylthio-5-nitrothiazole)

- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)